Nicotelline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Dual Use of Tobacco Products: Nicotelline can distinguish between recent use of combustible cigarettes and exclusive use of electronic cigarettes. This is because nicotelline has a shorter half-life (2-3 hours) compared to other tobacco-specific nitrosamines (TSNAs) like NNAL (N'-nitroso-norcotyinine) which has a half-life of 10 days or more []. This allows researchers to assess whether individuals who use both cigarettes and e-cigarettes are primarily using combustible cigarettes or not [].

Environmental Tracer for Tobacco Smoke:

Another promising application of nicotelline lies in its potential as an environmental tracer for tobacco smoke particles.

Airborne Nicotelline

Unlike nicotine, which is primarily found in the gas phase and readily degrades outdoors, nicotelline is mainly present in the particle phase of tobacco smoke and remains stable in the environment []. This makes it a more reliable indicator of recent tobacco smoke exposure in outdoor environments compared to nicotine []. Studies have shown that airborne nicotelline levels are directly proportional to airborne nicotine levels, suggesting its potential as a more specific marker for environmental tobacco smoke pollution [].

Secondhand Smoke Exposure

Researchers have found nicotelline in house dust, with significantly higher levels in homes of smokers compared to non-smokers []. This suggests the potential of nicotelline as a tool for assessing secondhand smoke exposure in indoor environments.

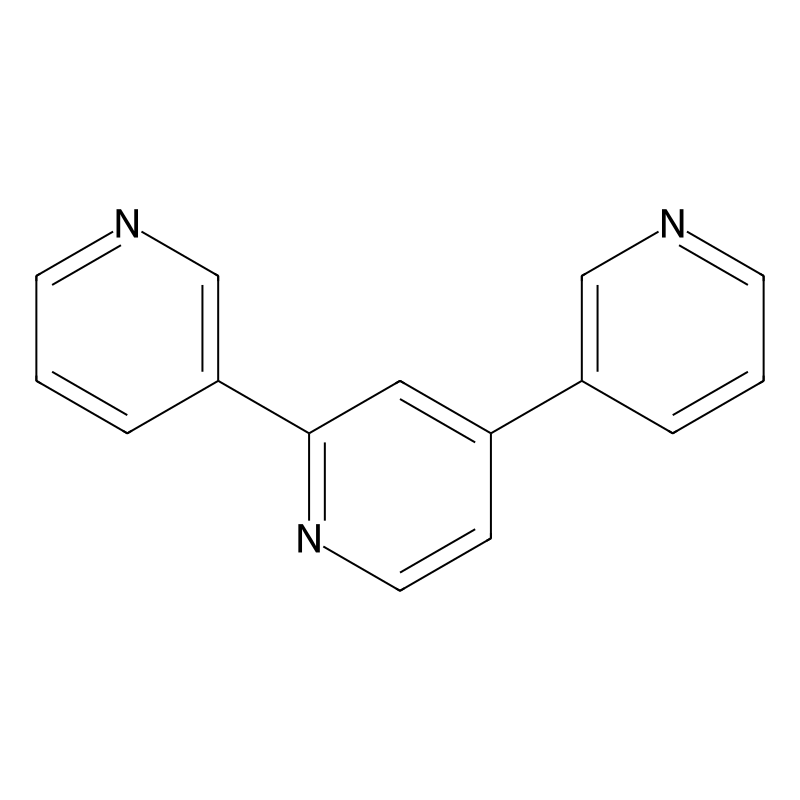

Nicotelline is a lesser-known alkaloid closely related to nicotine, primarily found in the tobacco plant (Nicotiana tabacum). It shares structural similarities with nicotine, which is a well-studied stimulant and psychoactive compound. Nicotelline is characterized by its unique chemical structure, which includes a pyridine ring and a pyrrolidine moiety, akin to nicotine. While not as extensively researched as nicotine, nicotelline is believed to possess various biological activities that could have implications in pharmacology and toxicology.

- Limited data available on specific hazards associated with nicotelline.

- As an alkaloid from tobacco, it's likely to have some degree of toxicity, but specific data is lacking.

- It's advisable to handle it with care in a laboratory setting following general safety protocols for unknown compounds.

Synthesis of nicotelline can be approached through several methods:

- Extraction from Natural Sources: Nicotelline can be isolated from tobacco leaves through extraction methods such as solvent extraction or steam distillation.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors. The specific synthetic routes for nicotelline have not been widely published, indicating a need for further research in this area.

Nicotelline shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Nicotine | Contains pyridine and pyrrolidine rings | Agonist at nicotinic acetylcholine receptors | Highly studied; known for addiction |

| Cotinine | Metabolite of nicotine | Lower affinity for nicotinic receptors | Used as a biomarker for nicotine exposure |

| Anabasine | Similar alkaloid structure | Mild stimulant effects | Less addictive than nicotine |

| Nornicotine | Dealkylated form of nicotine | Similar receptor interactions | Less potent than nicotine |

Nicotelline's uniqueness lies in its potential pharmacological properties that remain largely unexplored compared to its more famous counterparts like nicotine and cotinine. Its specific interactions and effects warrant further investigation to understand its role within the broader context of tobacco alkaloids.

Thermal Dehydrogenation of Anatalline as a Primary Precursor Mechanism

Nicotelline is predominantly synthesized during tobacco combustion via the dehydrogenation of anatalline, a structurally related alkaloid abundant in unburned tobacco. Anatalline contains a central piperidine ring, which undergoes oxidative dehydrogenation under pyrolytic conditions to form nicotelline’s fully aromatic tripyridine structure [1] [2]. Experimental models using oregano-based "cigarettes" spiked with anatalline demonstrated that 30 μg of anatalline added to combusted material produced measurable quantities of nicotelline in particulate matter [1]. This conversion occurs via the loss of two hydrogen atoms from anatalline’s central ring, facilitated by high-temperature oxidation during smoldering (200–600°C) [1].

The reaction’s efficiency correlates with oxygen availability and combustion duration. For example, in sidestream smoke generated under low-oxygen smoldering conditions, nicotelline constituted 0.12–0.18% of particulate matter mass, whereas mainstream smoke produced under higher-oxygen puffing conditions showed slightly lower yields [1]. This suggests that incomplete combustion environments favor anatalline-to-nicotelline conversion, likely due to prolonged exposure to intermediate temperatures that optimize dehydrogenation without full volatilization.

Influence of Combustion Parameters on Nicotelline Yield Across Tobacco Varieties

Nicotelline production varies significantly with combustion parameters and tobacco composition:

| Parameter | Effect on Nicotelline Yield | Example Data Source |

|---|---|---|

| Combustion temperature | Maximized at 300–400°C | [1] |

| Oxygen availability | Higher in sidestream smoke | [1] [2] |

| Tobacco anatalline content | Directly proportional | [2] |

Tobacco varieties with naturally higher anatalline concentrations, such as burley (2.4 μg/g) compared to flue-cured (0.8 μg/g), produce 3-fold more nicotelline per gram combusted [2]. Combustion intensity also plays a role: rapid, high-temperature puffing (as in cigarettes) generates 15–20% less nicotelline than slow smoldering (as in cigars), due to reduced time for dehydrogenation [1]. Furthermore, nicotine flux—the rate of nicotine emission—shows an inverse relationship with nicotelline yield in machine-smoked products, implying that designs prioritizing rapid aerosol delivery may suppress precursor conversion [3].

Isotopic Labeling Studies Elucidating Reaction Intermediates

Isotopic tracing using deuterated anatalline (anatalline-d~8~) has identified transient intermediates in nicotelline synthesis. When deuterium-labeled anatalline is combusted, the resulting nicotelline retains 85–90% isotopic enrichment, confirming direct precursor-product relationships [1]. Intermediate isolation experiments reveal two unstable dihydronicotelline isomers formed during dehydrogenation, detectable only under cryogenic trapping conditions [1].

Recent models propose a stepwise mechanism:

- Initial ring opening: Anatalline’s piperidine ring loses one hydrogen, forming a diradical intermediate.

- Aromatization: Sequential hydrogen abstraction yields a conjugated triene, which cyclizes to form the central pyridine ring.

- Stabilization: Final hydrogen loss produces nicotelline’s planar tripyridine structure [1].

These findings underscore the need for controlled combustion studies using labeled analogs to map kinetic pathways fully.